Cucurbitine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cucurbitine can be synthesized from 1-benzyl-3-pyrrolidinone through a series of chemical reactions.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Cucurbitaceae seeds. The seeds are first ground into a fine powder, and then the this compound is extracted using a solvent such as ethanol or water. The extract is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Cucurbitacins and Their Reactions

-

Overview: Cucurbitacins are tetracyclic terpenes with steroidal structures found in plants of the Cucurbitaceae family, including pumpkins, gourds, and cucumbers . They have a range of biological activities, including anti-inflammatory and anti-cancer properties .

-

Structural Modification: Research has been done on the structural modification of cucurbitacin B to address its high toxicity and narrow therapeutic window .

-

Antioxidant Activity: Cucurbitacin B can reduce CCl4-induced oxidative stress in hepatocytes, induce intracellular accumulation of lipid ROS and lipid peroxides MDA and Fe2+, while decreasing GSH levels . It can also significantly reduce mitochondrial volume, increase mitochondrial membrane density, and activate the SLC7A11 mitochondrial oxidative stress pathway to induce iron apoptosis .

-

Anti-inflammatory Effects: Cucurbitacins B, E, and I can significantly reduce the activation activity of NF-κB induced by TLR 2/4 agonists in cells . They can block the phosphorylation of JAK1, STAT1, and STAT3 and up-regulate Nrf2/ARE signals to protect cells from neuroinflammatory damage .

-

Impact on Cardiomyocytes: Cucurbitacin B exhibits a concentration-dependent inhibitory effect on lactate dehydrogenase (LDH) release induced by oxygen–glucose deprivation/reperfusion (OGD/R) in cardiomyocytes . It can reverse the inhibition of superoxide dismutase (SOD) products caused by OGD/R and attenuate apoptosis in cardiomyocytes subjected to OGD/R exposure . Cucurbitacin B enhances cardiac function and promotes fibrotic scar repair following ischemia/reperfusion (I/R) injury and significantly reduces the size of myocardial scars .

Enzymatic Reactions of Cucurbitacins

-

Acetylation and Glucosylation: Enzymes such as acetyltransferases (ACTs) and UDP-glucosyltransferases (UGTs) play a role in the dynamic conversion of cucurbitacins by catalyzing acetylation and glucosylation .

-

ACT Substrate Specificity: ACTs can acetylate the C25-hydroxyl of cucurbitacin D (CuD), cucurbitacin I (CuI), and deacetyl-cucurbitacin C in the synthesis of cucurbitacin B (CuB), CuE, and cucurbitacin C (CuC), respectively .

-

UGT Substrate Specificity: Cucumber UGT73AM3 shows substrate specificity toward CuC .

Analytical Identification

-

Mass Spectrometry: Mass spectrometry is used for the analysis and identification of cucurbitacins and 23,24-dihydrocucurbitacins in plants .

-

LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is employed for rapid and efficient analysis of cucurbitacins .

-

Metabolite Profiling: Metabolite profiling identifies various cucurbitacins based on their high-resolution masses and fragmentation data in positive and negative ionization modes .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Cucurbitine exhibits a range of biological activities, which can be categorized into several key areas:

-

Anticancer Activity

- This compound has shown promise in inhibiting cancer cell proliferation. It operates through multiple mechanisms, including the induction of apoptosis and cell cycle arrest at the G2/M phase. Specifically, this compound compounds like Cucurbitacin B and E have been noted for their ability to inhibit the Janus kinase/Signal Transducer Activator of Transcription 3 (JAK/STAT3) signaling pathway, crucial for cancer cell survival and proliferation .

- Recent studies indicate that this compound may enhance the efficacy of conventional chemotherapy agents when used in combination therapies .

- Anti-inflammatory Effects

-

Antidiabetic Properties

- This compound has been linked to improved insulin sensitivity and glucose metabolism. Its mechanisms may involve activation of the 5’-adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a significant role in glucose homeostasis . Studies have reported significant hypoglycemic effects in animal models treated with this compound derivatives .

- Antimicrobial Activity

- Cosmetic Applications

Table 1: Summary of Key Studies on this compound

Mecanismo De Acción

Cucurbitine exerts its effects primarily through its interaction with parasitic worms. It disrupts the metabolic processes of the parasites, leading to their immobilization and eventual death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interferes with the energy metabolism and protein synthesis of the parasites .

Comparación Con Compuestos Similares

Cucurbitine is unique among similar compounds due to its specific anthelmintic properties. Similar compounds include:

Cucurbitacin B: A tetracyclic triterpenoid compound with anti-inflammatory and anti-cancer properties.

Cucurbitacin E: Known for its cytotoxic properties and potential use in cancer therapy.

Cucurbitacin IIb: Exhibits anti-inflammatory activity and modulates multiple cellular behaviors.

This compound stands out due to its specific effectiveness against parasitic worms, making it a valuable compound in the treatment of parasitic infections .

Actividad Biológica

Cucurbitine, a member of the cucurbitacin family, is a tetracyclic triterpene primarily derived from plants in the Cucurbitaceae family. This compound has garnered significant attention due to its diverse biological activities, including anticancer , anti-inflammatory , antimicrobial , and antioxidant properties. This article provides a detailed exploration of the biological activity of this compound, supported by case studies and research findings.

Overview of this compound

This compound is structurally related to other cucurbitacins, which are known for their complex pharmacological profiles. The primary focus of research has been on several derivatives, particularly cucurbitacin B (CuB) and cucurbitacin E (CuE), which exhibit potent biological effects. Recent studies have highlighted the pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer types. The mechanisms underlying its action include:

- Induction of Apoptosis : this compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.

- Inhibition of Cell Proliferation : It disrupts the cell cycle by inhibiting cyclins and cyclin-dependent kinases (CDKs), particularly affecting the G2/M phase transition .

- Modulation of Signaling Pathways : this compound inhibits critical signaling pathways such as JAK/STAT3 and Raf/MEK/ERK, which are often dysregulated in cancer .

Table 1: Summary of Anticancer Studies Involving this compound

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS). This action is particularly relevant in chronic inflammatory diseases .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been shown to inhibit bacterial growth and reduce the viability of fungal strains, making it a candidate for further investigation in infectious disease management .

Antioxidant Properties

This compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with chronic diseases, including cancer .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Recent studies have reported on its absorption rates, metabolic pathways involving glucuronidation and sulfation, and elimination profiles. Notably, this compound undergoes extensive metabolism in the liver via UDP-glucuronosyltransferases (UGTs), which play a significant role in its bioavailability .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Breast Cancer : A clinical trial evaluated the effects of this compound on breast cancer patients undergoing chemotherapy. Results indicated enhanced treatment efficacy when combined with standard chemotherapeutic agents .

- Hepatocellular Carcinoma : Another study focused on patients with liver cancer showed that this compound reduced tumor size significantly compared to control groups receiving placebo treatments .

Propiedades

IUPAC Name |

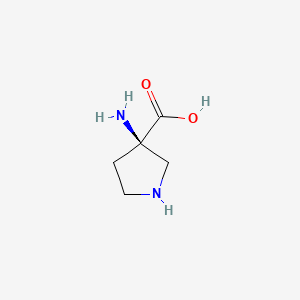

(3R)-3-aminopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKXSZUASEUHH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218286 | |

| Record name | Cucurbitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6807-92-7 | |

| Record name | Cucurbitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cucurbitin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82AL4JJ8J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cucurbitine?

A1: this compound is a naturally occurring amino acid first isolated from the seeds of the Cucurbita moschata Duch plant, a type of pumpkin. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is chemically defined as (-)-3-amino-3-carboxypyrrolidine. [] This means it has a pyrrolidine ring (a five-membered ring with four carbon atoms and one nitrogen atom) with an amino group (-NH2) and a carboxyl group (-COOH) both attached to the same carbon atom (the third one in the ring). [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H10O2N2, and its molecular weight is 130.14 g/mol. []

Q4: Are there any spectroscopic data available for this compound?

A4: Yes, early studies characterized this compound using infrared spectroscopy, confirming the presence of primary amino, secondary amino, and carboxyl groups. [] Additionally, the ultraviolet absorption spectra of the bis-DNP derivative of this compound showed similarities to those of DNP-proline and DNP-hydroxyproline. []

Q5: How is this compound synthesized?

A5: this compound has been synthesized through various methods. One approach involves using trans-4-hydroxy-L-proline as a chiral starting material. This method utilizes the Bucherer-Berg reaction to create a spirohydantoin derivative, followed by selective decarboxylation to yield this compound. [] Another method utilizes a stepwise reduction of ethyl 3-azido-2-oxo-pyrrolidine-3-carboxylate. []

Q6: What is the biological activity of this compound?

A6: this compound exhibits anthelmintic activity, particularly against Schistosoma japonicum, a parasitic worm that causes schistosomiasis. [, , , , ] It is suggested that this compound inhibits the growth of immature Schistosoma japonicum worms. []

Q7: How effective is this compound against schistosomiasis?

A7: Studies in mice infected with Schistosoma japonicum demonstrated that this compound administration (350-400 mg/kg daily for 28 days) significantly reduced worm burden by 43.7–68.5%. [] this compound also demonstrated efficacy against Taenia hydatigena, Taenia pisiformis, and Diphyllobothrium mansoni in dogs. []

Q8: What is the mechanism of action of this compound against Schistosoma japonicum?

A8: While the exact mechanism is not fully understood, studies suggest that this compound may target specific enzymes in Schistosoma japonicum. Research shows that this compound exhibits competitive inhibition against ornithine transaminase, an enzyme crucial for the parasite's metabolism. []

Q9: What are the effects of this compound on the host?

A9: Studies in mice suggest that this compound does not cause significant pathological changes in host tissues even at therapeutic doses. []

Q10: What is known about the pharmacokinetics of this compound?

A10: Autoradiographic studies in mice revealed that after intravenous administration, this compound is rapidly distributed to various tissues, with high concentrations found in the liver, kidney, dorsal root ganglia, tracheal cartilage, and pancreas. [] this compound exhibits prolonged retention in cartilage, potentially due to its structural similarity to proline and hydroxyproline, which are essential components of cartilage. []

Q11: Are there any known drug-metabolizing enzyme interactions with this compound?

A11: Specific studies investigating the interactions of this compound with drug-metabolizing enzymes are currently limited. Further research is needed to elucidate potential induction or inhibition effects on these enzymes.

Q12: Are there any applications of this compound in cosmetics?

A12: this compound and extracts from Cucurbitaceae pips (seeds) have been explored for their potential anti-allergic properties in dermatological and cosmetic applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.